Watermelon ketone

Vue d'ensemble

Description

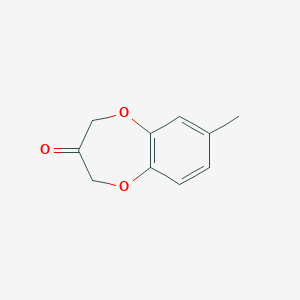

Watermelon ketone (7-Methyl-2H-benzo-1,5-dioxepin-3(4H)-one) is a synthetic cyclic ketone with the molecular formula C₁₀H₁₀O₃ and a molecular weight of 178.19 g/mol . It is characterized by a fresh, green, and watermelon-like aroma, making it a prized compound in the fragrance and flavor industries. Structurally, it features a benzodioxepinone backbone with a methyl substituent at the 7-position, contributing to its unique olfactory profile .

Synthesis:

this compound is synthesized via a multi-step process involving:

Williamson condensation between 4-methylcatechol and 1,3-dichloroacetone.

Dieckmann intramolecular cyclization to form the dioxepinone ring.

Hydrolysis and decarboxylation to yield the final product .

The process achieves high purity (≥99.5%) and yield under mild reaction conditions, with PEG-400 and potassium iodide (KI) as key catalysts .

Applications: Primarily used in perfumes, cosmetics, and food flavoring, it imparts a long-lasting fruity note due to its low volatility and stable cyclic structure .

Méthodes De Préparation

One-Pot Synthesis Using 4-Methylcatechol and 1,3-Dichloroacetone

The most widely documented method involves a one-pot reaction between 4-methylcatechol and 1,3-dichloroacetone under alkaline conditions. This approach, patented by CN101429188A, employs a nitrogen-protected environment to minimize oxidation and side reactions . Key steps include:

Reaction Conditions and Catalysts

-

Base : Sodium carbonate (Na₂CO₃), triethylamine, or pyridine .

-

Catalysts : Potassium iodide (KI) or ammonium iodide (NH₄I) to accelerate nucleophilic substitution .

-

Solvents : Methanol or ethanol, often combined with toluene for azeotropic water removal .

Mechanistic Pathway

The reaction proceeds via a tandem etherification and cyclization mechanism. 4-Methylcatechol deprotonates under basic conditions, forming a phenoxide ion that attacks 1,3-dichloroacetone. Sequential nucleophilic substitutions yield the intermediate dichloroether, which undergoes intramolecular cyclization to form the benzodioxepinone core .

Optimization and Yield

-

Mass Ratios : A 1:1 ratio of 4-methylcatechol to 1,3-dichloroacetone is critical . Excess base (0.7–0.75:1 base-to-catechol ratio) ensures complete deprotonation .

-

Phase Transfer Catalysis : PEG-400 enhances reaction efficiency by solubilizing inorganic bases, achieving yields up to 45.3% .

-

Purification : Recrystallization with methanol/n-hexane (1:2) yields 98.9% pure product .

Table 1: Representative One-Pot Synthesis Data

| Parameter | Example 1 | Example 2 | Example 3 |

|---|---|---|---|

| 4-Methylcatechol (g) | 300 | 350 | 124 |

| 1,3-Dichloroacetone (g) | 300 | 350 | 130 |

| Base | Triethylamine | Pyridine | Na₂CO₃ |

| Catalyst (g) | KI (40) | KI (50) | NH₄I (14) |

| Yield (%) | 45.3 | 43.1 | 85–90 |

Two-Step Synthesis via Crude Product and Oxime Intermediate

CN102584781A introduces a two-step protocol involving initial crude synthesis followed by oxime formation to enhance purity .

Step 1: Crude this compound Synthesis

Step 2: Oxime Formation and Purification

The crude product is treated with hydroxylamine hydrochloride (NH₂OH·HCl) and sodium carbonate in isopropanol or ethyl acetate to form watermelon ketoxime . Acidic hydrolysis regenerates the ketone with improved purity.

Table 2: Oxime-Mediated Purification Data

| Parameter | Example 1 | Example 2 | Example 3 |

|---|---|---|---|

| Crude Product (g) | 5.00 | 25.00 | 13.00 |

| Solvent | Isopropanol | Ethyl Acetate | Methanol |

| NH₂OH·HCl (g) | 4 | 22 | 8 |

| Final Purity (%) | >99 | >99 | >99 |

Alternative Synthesis from 4-Methylcatechol and Chloroacetonitrile

A less common route, described by Chemcess, utilizes chloroacetonitrile instead of dichloroacetone .

Reaction Sequence

-

Etherification : 4-Methylcatechol reacts with K₂CO₃ and chloroacetonitrile in acetone to form a nitrile intermediate.

-

Condensation : Treatment with potassium tert-butoxide in DMSO induces cyclization.

-

Acidification : Phosphoric acid hydrolysis yields this compound .

Yield and Limitations

-

Overall Yield : 51%, lower than dichloroacetone-based methods .

-

Drawbacks : Requires anhydrous conditions and multiple purification steps .

Comparative Analysis of Methodologies

Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| One-Pot (Dichloroacetone) | 43–90 | 98.9 | High | Moderate |

| Two-Step (Oxime) | 84–90 | >99 | Medium | Low |

| Chloroacetonitrile Route | 51 | >95 | Low | High |

Key Findings

-

The one-pot method balances yield and scalability, making it industrially preferred .

-

Oxime-mediated purification achieves exceptional purity but adds complexity .

-

Chloroacetonitrile routes are less efficient but avoid handling toxic dichloroacetone .

Industrial-Scale Considerations

Solvent Recovery

Methanol and ethyl acetate are reclaimed via distillation, reducing costs .

Catalyst Reusability

PEG-400 and KI can be partially recycled, though residual organics limit reuse cycles .

Environmental Impact

Dichloroacetone-based methods generate chloride waste, necessitating neutralization . Chloroacetonitrile routes produce less hazardous byproducts but require specialized handling .

Analyse Des Réactions Chimiques

Types de réactions : La cétone de pastèque subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former différents produits en fonction des réactifs et des conditions utilisés.

Réduction : Les réactions de réduction peuvent convertir la cétone de pastèque en différentes formes réduites.

Substitution : Elle peut subir des réactions de substitution nucléophile, en particulier en présence de nucléophiles forts

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont souvent utilisés.

Substitution : Des réactifs comme le bromoacétate de méthyle et l'iodure de potassium sont utilisés dans les réactions de substitution

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner différents dérivés oxydés, tandis que la réduction peut produire différents alcools ou hydrocarbures .

4. Applications de la recherche scientifique

La cétone de pastèque a un large éventail d'applications dans la recherche scientifique :

Chimie : Elle est utilisée comme composé modèle dans des études de chimie organique synthétique et de mécanismes réactionnels.

Biologie : La recherche a exploré ses activités biologiques potentielles, y compris ses effets sur les processus cellulaires et les voies de signalisation.

Médecine : Bien qu'elle ne soit pas largement utilisée en médecine, sa similitude structurale avec certains composés bioactifs en fait un sujet d'intérêt dans les études pharmacologiques.

5. Mécanisme d'action

Le mécanisme par lequel la cétone de pastèque exerce ses effets implique son interaction avec des cibles moléculaires et des voies spécifiques. Il est connu pour moduler l'homéostasie cellulaire et influencer divers états physiologiques par ses fonctions de signalisation. La structure du composé lui permet d'interagir avec les protéines et les enzymes, affectant leur activité et conduisant à divers effets biologiques .

Applications De Recherche Scientifique

Fragrance Industry

Watermelon ketone is primarily recognized for its use as a fragrance compound. It is characterized by a fresh, sweet aroma reminiscent of watermelon, making it a popular choice in the formulation of perfumes and cosmetic products.

Key Applications:

- Perfumes: this compound is used to create fruity notes in perfumes, enhancing the overall scent profile.

- Cosmetics: Its pleasant aroma makes it a favored ingredient in lotions, creams, and other personal care products.

Case Study:

A study highlighted the synthesis of this compound through an environmentally friendly method that reduces costs while maintaining high purity levels, thus making it more accessible for use in fragrances .

Flavoring Agent in Food Products

In addition to its aromatic properties, this compound is utilized as a flavoring agent in food products. Its sweet and fruity flavor profile can enhance various culinary applications.

Key Applications:

- Beverages: Used in soft drinks and flavored waters to impart a refreshing taste.

- Confectionery: Incorporated into candies and desserts to provide a watermelon flavor.

Research Findings:

A comprehensive analysis of volatile compounds in watermelon identified this compound among other key flavor compounds, emphasizing its role in contributing to the overall flavor profile of watermelon-based products .

Antioxidative and Antidiabetic Properties

Recent studies have explored the potential health benefits associated with watermelon and its components, including this compound. Research indicates that watermelon extracts exhibit antioxidative and antidiabetic activities.

Key Findings:

- A study on alloxan-induced diabetic rats demonstrated that watermelon juice significantly improved pancreatic function and reduced blood glucose levels . The presence of bioactive compounds, including this compound, likely contributes to these effects.

- The antioxidative properties of watermelon components help protect against oxidative stress, which is crucial for managing diabetes .

Synthesis and Preparation Methods

The synthesis of this compound has been optimized through various methods to enhance yield and reduce environmental impact.

Preparation Techniques:

- A notable method involves the ketalization of 4-methyl pyrocatechol with acetone under alkaline conditions, which has shown to be efficient and safe for producing high-purity this compound .

Volatile Compound Analysis

This compound is part of a broader spectrum of volatile compounds identified in watermelons. These compounds contribute not only to flavor but also to aroma profiles.

Volatile Profile Analysis:

A study using gas chromatography-mass spectrometry (GC-MS) identified numerous volatile compounds in watermelons, including several aldehydes, alcohols, and ketones like this compound .

Data Table: Volatile Compounds Identified in Watermelon

| Compound Name | Type | Concentration Range (%) | Sensory Attributes |

|---|---|---|---|

| 6-Methyl-5-hepten-2-one | Ketone | 2.7 - 7.7 | Herbaceous, green |

| (E)-2-nonenal | Aldehyde | 10.6 - 22.5 | Melon-like |

| (Z)-3-hexenal | Aldehyde | Variable | Green, fresh |

Mécanisme D'action

The mechanism by which watermelon ketone exerts its effects involves its interaction with specific molecular targets and pathways. It is known to modulate cellular homeostasis and influence various physiological states through its signaling functions. The compound’s structure allows it to interact with proteins and enzymes, affecting their activity and leading to various biological effects .

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

The table below compares watermelon ketone with structurally or functionally related ketones:

Key Differentiators

- Aroma Specificity: this compound’s cyclic structure provides a distinct watermelon note, unlike the generic fruity or floral profiles of linear ketones like methyl n-amyl ketone .

- Thermal Stability: The benzodioxepinone ring enhances thermal stability, making it suitable for high-temperature applications in cosmetics .

- Synthetic Complexity : this compound requires multi-step synthesis (e.g., Dieckmann cyclization), whereas simpler ketones like acetone are mass-produced via industrial processes .

Performance in Fragrance Formulations

- Longevity : this compound’s low vapor pressure (0.01 Pa at 25°C) ensures sustained aroma release compared to volatile aliphatic ketones .

- Synergy: Blends with esters (e.g., ethyl acetate) enhance fruity notes in perfumes, as noted in GC-MS analyses of watermelon volatiles .

Data Tables

Table 1: Physical Properties of this compound vs. Similar Compounds

Table 2: Industrial Production Metrics

Activité Biologique

Watermelon ketone, scientifically known as 6-methyl-5-hepten-2-one, is a volatile compound primarily found in watermelon (Citrullus lanatus) that contributes to its characteristic aroma. This article explores the biological activity of this compound, including its chemical properties, potential health benefits, and applications in food science and industry.

This compound is categorized as a ketone and is recognized for its distinct fruity aroma. It is one of the major volatile compounds identified in various watermelon cultivars. The compound's structure can be represented as follows:

This compound has been noted for its sensory attributes, which include melon, citrus, and floral notes, making it a significant contributor to the overall flavor profile of watermelon .

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity , which can play a role in reducing oxidative stress in cells. Antioxidants are crucial for neutralizing free radicals, potentially lowering the risk of chronic diseases such as cancer and heart disease. A study highlighted that compounds like this compound could contribute to the overall antioxidant capacity of watermelon extracts .

Anti-inflammatory Effects

In vitro studies have suggested that watermelon-derived compounds, including this compound, may exhibit anti-inflammatory properties. These effects could be beneficial in managing conditions characterized by chronic inflammation . The mechanisms behind these activities often involve the modulation of inflammatory pathways and cytokine production.

Flavor and Aroma Enhancement

This compound significantly influences the flavor and aroma of food products. Its use as a flavoring agent in the food industry has been explored due to its pleasant sensory profile. This compound is often used in formulations to enhance the taste of beverages, confections, and other food products .

Case Studies

- Volatile Compound Analysis : A study conducted on various watermelon cultivars revealed that this compound was one of the most abundant volatile compounds identified through gas chromatography-mass spectrometry (GC-MS). The research aimed to characterize the volatile profiles of three different cultivars: Gavina, Crimson Sweet, and Asahi Miyako. The findings indicated significant differences in volatile composition among these cultivars, highlighting the importance of this compound in differentiating flavors .

- Health Benefits Study : Another investigation examined the potential health benefits associated with consuming watermelon products rich in bioactive compounds, including this compound. The study suggested that regular consumption could lead to improved metabolic health and reduced risk factors for obesity-related diseases due to the synergistic effects of antioxidants present in watermelon .

Table 1: Volatile Compounds Identified in Watermelon Varieties

| Compound Name | Chemical Formula | Concentration Range (%) | Sensory Attributes |

|---|---|---|---|

| 6-Methyl-5-hepten-2-one | C7H12O | 2.7 - 7.7 | Melon, citrus |

| (Z)-6-nonenal | C9H16O | 2.0 - 11.3 | Green, cucumber |

| (E)-2-nonenal | C9H16O | 10.6 - 22.5 | Fatty, waxy |

This table summarizes key volatile compounds found in watermelon and their associated sensory attributes.

Q & A

Basic Research Questions

Q. How is watermelon ketone identified and quantified in watermelon extracts?

- Methodology : Gas chromatography-mass spectrometry (GC-MS) with internal standards (e.g., 2-methyl-3-heptyl ketone) is commonly used. Correction factors (CFs) are calculated by comparing peak areas of volatile compounds to the internal standard. This approach minimizes matrix interference and improves reproducibility .

- Key Consideration : Derivatization may enhance detection sensitivity for trace amounts, especially when analyzing complex matrices like watermelon juice .

Q. What is the natural occurrence of this compound across watermelon cultivars?

- Methodology : Data mining of phytochemical databases and literature (e.g., Citrullus lanatus catalogs) is used to compile occurrence data. Studies report concentrations in parts per million (ppm), but values vary by cultivar, growth conditions, and extraction methods .

- Example : A 2021 catalog identified this compound as a minor volatile compound in fruit pulp, with higher concentrations in ripe vs. unripe melons .

Q. What experimental protocols ensure reliable extraction of this compound from plant tissue?

- Methodology : Solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) with non-polar solvents (e.g., hexane) are preferred. Post-extraction, samples are often concentrated under nitrogen gas to avoid thermal degradation .

Advanced Research Questions

Q. How do matrix effects in watermelon juice impact the accuracy of this compound quantification?

- Methodology : Matrix-matched calibration curves and isotope-labeled internal standards mitigate signal suppression/enhancement effects. For example, spiking samples with deuterated analogs of this compound controls for recovery rate variability .

- Data Contradiction : Some studies report overestimations due to co-eluting terpenes, necessitating tandem MS (GC-MS/MS) for resolution .

Q. What synthetic pathways are proposed for this compound biosynthesis in Citrullus lanatus?

- Hypothesis : Biosynthesis may involve cyclization of polyketide precursors or oxidation of sesquiterpenes. Isotopic labeling experiments (e.g., ¹³C-glucose tracing) could map carbon flux in vivo .

- Challenge : No direct enzymatic studies confirm these pathways, highlighting a gap in metabolic research .

Q. How does the stability of this compound under varying storage conditions affect experimental reproducibility?

- Methodology : Stability tests under controlled temperatures (-20°C vs. 4°C) and humidity show degradation rates via accelerated aging studies. LC-MS monitoring of degradation products (e.g., hydrolyzed derivatives) informs optimal storage protocols .

Q. What computational approaches improve the discovery of this compound in untargeted metabolomics?

- Methodology : Molecular networking (GNPS) and in-silico spectral libraries (e.g., CSI:FingerID) match fragmentation patterns to known ketones. Data mining of genomic databases identifies candidate biosynthetic gene clusters .

Q. How does this compound interact with other volatiles to influence flavor profiles?

- Experimental Design : Odor activity values (OAVs) and recombination studies isolate sensory contributions. Synergistic effects with aldehydes (e.g., (E,Z)-2,6-nonadienal) enhance "fresh" aroma perception .

Q. Tables for Key Methodologies

Q. Contradictions and Gaps

- Data Variability : Reported concentrations of this compound lack standardization across studies due to divergent extraction protocols .

- Biosynthetic Uncertainty : Proposed pathways remain unvalidated, necessitating enzymology studies .

Propriétés

IUPAC Name |

7-methyl-1,5-benzodioxepin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-7-2-3-9-10(4-7)13-6-8(11)5-12-9/h2-4H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWUIQEBPZIHZQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OCC(=O)CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047165 | |

| Record name | Methyl benzodioxepinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2H-1,5-Benzodioxepin-3(4H)-one, 7-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

28940-11-6 | |

| Record name | 7-Methyl-2H-1,5-benzodioxepin-3(4H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28940-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl benzodioxepinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028940116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1,5-Benzodioxepin-3(4H)-one, 7-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl benzodioxepinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methyl-2H-benzo-1,5-dioxepin-3(4H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.823 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL BENZODIOXEPINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NQ136C313 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.